Ethyl (2-methylpiperidin-1-yl)acetate
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Overview
Description
Ethyl (2-methylpiperidin-1-yl)acetate is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-methylpiperidin-1-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 2-methylpiperidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methylpiperidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl (2-methylpiperidin-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: Research into potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ethyl (2-methylpiperidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl (2-methylpiperidin-1-yl)acetate can be compared with other piperidine derivatives, such as:
- Mthis compound
- Ethyl (2-ethylpiperidin-1-yl)acetate
- Ethyl (2-methylpiperidin-1-yl)propionate
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific ester group and the presence of a methyl group on the piperidine ring, which can affect its interaction with molecular targets and its overall chemical properties .
Properties
IUPAC Name |
ethyl 2-(2-methylpiperidin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8-11-7-5-4-6-9(11)2/h9H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLODPSSPYSXGSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCC1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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